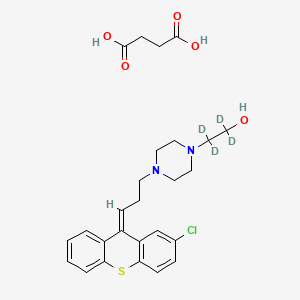

Zuclopenthixol-d4 Succinate Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H31ClN2O5S |

|---|---|

Molecular Weight |

523.1 g/mol |

IUPAC Name |

butanedioic acid;2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |

InChI |

InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5-;/i14D2,15D2; |

InChI Key |

KUEAHHOXAMWWOW-PUOCTRNESA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Zuclopenthixol-d4 Succinate Salt

Executive Summary

Zuclopenthixol-d4 Succinate Salt (CAS: 1246833-97-5) is the stable isotope-labeled analog of the antipsychotic drug Zuclopenthixol.[1][2] It serves as a critical Internal Standard (IS) in the quantitative bioanalysis of patient samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike the therapeutic parent drug, this compound is not intended for human consumption. It is a precision metrology tool used to correct for variability in extraction recovery, transfer losses, and matrix effects (ion suppression/enhancement) during Therapeutic Drug Monitoring (TDM) and forensic toxicology workflows.

Chemical & Physical Profile

To ensure analytical rigor, the physicochemical properties of the reference standard must be understood. The succinate salt form is preferred in reference materials for its superior crystallinity and stability compared to the hygroscopic free base or oil-based ester forms (acetate/decanoate).

| Property | Specification |

| Chemical Name | (Z)-2-(4-(3-(2-chlorothioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol-d4 succinate |

| CAS Number | 1246833-97-5 |

| Molecular Formula | C₂₂H₂₁D₄ClN₂OS[1][2][3][4][5] · C₄H₆O₄ |

| Molecular Weight | ~523.08 g/mol (Salt) / ~405.0 g/mol (Free Base) |

| Isotopic Purity | ≥ 99% Deuterated forms (d4) |

| Chemical Purity | ≥ 98% |

| Solubility | Soluble in Methanol, DMSO, Water (moderate) |

| Isomerism | Cis (Z)-isomer (Critical: Trans-isomer is pharmacologically inactive) |

The Science of Internal Standardization

Why Zuclopenthixol-d4?

In high-throughput clinical labs, "Matrix Effects" are the primary source of quantitative error. Endogenous phospholipids in plasma can suppress ionization in the mass spectrometer source.

-

Co-Elution: Because Deuterium (D) has very similar lipophilicity to Hydrogen (H), Zuclopenthixol-d4 co-elutes (or elutes with a negligible shift) with the analyte.

-

Compensation: If the patient's sample has matrix interference that suppresses the signal by 30%, the D4 standard (present at a known constant concentration) is also suppressed by exactly 30%.

-

Result: The ratio of Analyte/IS remains constant, preserving accuracy.

Diagram 1: The Bioanalytical Workflow

The following diagram illustrates the logical flow from patient sample to quantitative result, highlighting where the D4 standard integrates to ensure data integrity.

Figure 1: Integration of Zuclopenthixol-d4 into the bioanalytical lifecycle. The internal standard effectively "shadows" the analyte through extraction and ionization steps.

Validated Experimental Protocol (LC-MS/MS)

Expert Insight: Direct protein precipitation (PPT) is often insufficient for thioxanthenes due to high protein binding. Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl alcohol is recommended for cleaner baselines and lower Limits of Quantitation (LOQ).

A. Sample Preparation (LLE Method)

-

Aliquot: Transfer 200 µL of patient plasma into a glass tube.

-

Spike IS: Add 20 µL of Zuclopenthixol-d4 working solution (e.g., 100 ng/mL in Methanol). Vortex for 10 sec.

-

Alkalinization: Add 100 µL of 0.5 M NaOH or Carbonate Buffer (pH 9.8). Reason: Zuclopenthixol is a base; high pH ensures it is uncharged and extracts into the organic layer.

-

Extraction: Add 3 mL of MTBE. Shake/tumble for 10 mins.

-

Phase Separation: Centrifuge at 3000 x g for 5 mins.

-

Concentration: Transfer the organic (upper) supernatant to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 100 µL Mobile Phase (e.g., 20% ACN in Formic Acid).

B. LC-MS/MS Conditions[2][5][6][7]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[5]

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: Linear ramp to 90% B

-

3.0-4.0 min: Hold 90% B (Wash)

-

4.1 min: Re-equilibrate.

-

-

Flow Rate: 0.4 mL/min.

C. Mass Spectrometry (MRM Parameters)

The following transitions monitor the specific fragmentation of the thioxanthene backbone.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Zuclopenthixol | 401.2 [M+H]⁺ | 269.1 | 25 | 50 |

| Zuclopenthixol-d4 | 405.2 [M+H]⁺ | 273.1 | 25 | 50 |

Note: The product ion 269.1 represents the loss of the piperazine side chain, a characteristic cleavage for thioxanthenes.

Mechanism of Action & Fragmentation Logic

While the D4 salt is an analytical tool, understanding the parent drug's chemistry explains the Mass Spec behavior. Zuclopenthixol is a D1/D2 dopamine antagonist.[2][6][7][8] The molecule consists of a tricyclic thioxanthene ring connected to a piperazine side chain.

Diagram 2: MS/MS Fragmentation Logic

This diagram visualizes how the Triple Quadrupole (QqQ) mass spectrometer filters and detects the specific isotopic signature of the D4 salt.

Figure 2: The Multiple Reaction Monitoring (MRM) path. Q1 selects the deuterated parent; Q2 smashes it; Q3 filters for the specific deuterated fragment, eliminating noise.

Handling, Stability & Isomerization Risks

Critical Warning: Zuclopenthixol exists as the cis(Z)-isomer. The trans(E)-isomer (clopenthixol) is pharmacologically distinct.

-

Light Sensitivity: Thioxanthenes undergo photo-isomerization (Z

E) upon exposure to UV light.-

Protocol: All stock solutions and extraction steps must be performed under yellow light or in amber glassware.

-

-

Hygroscopicity: The succinate salt is less hygroscopic than the hydrochloride, but stock powders should still be stored in a desiccator at -20°C.

-

Solution Stability: Stock solutions in Methanol are generally stable for 1 month at -20°C. Working solutions (diluted) should be prepared fresh weekly.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5311507, Zuclopenthixol. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from [Link]

-

Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.[5][9][10] Retrieved from [Link]

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation (2011). Retrieved from [Link]

Sources

- 1. This compound | CAS 1246833-97-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. researchgate.net [researchgate.net]

- 6. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Zuclopenthixol Hydrochloride? [synapse.patsnap.com]

- 8. What is Zuclopenthixol Hydrochloride used for? [synapse.patsnap.com]

- 9. fda.gov [fda.gov]

- 10. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

Technical Guide: Zuclopenthixol-d4 Succinate Salt Solubility Profile

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Zuclopenthixol-d4 Succinate Salt .

Executive Technical Summary

This compound (CAS: 1246833-97-5) is the stable isotope-labeled analog of the thioxanthene antipsychotic Zuclopenthixol. It is primarily utilized as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS) for clinical and forensic toxicology.

Unlike the pharmaceutical formulations (often Dihydrochloride or Decanoate), the Succinate salt is frequently employed in reference material synthesis due to its favorable crystallization properties and stability in solid form. Its solubility profile is dominated by the lipophilic thioxanthene backbone, necessitating organic solvent-based stock preparation despite the polar succinate counterion.

Physicochemical Core Identity

Understanding the molecular identity is a prerequisite for accurate solubility prediction and stoichiometric calculations.

| Parameter | Technical Detail |

| Compound Name | This compound |

| Synonyms | cis-(Z)-Clopenthixol-d4 Succinate; Cisordinol-d4 |

| CAS Number | 1246833-97-5 (Salt); 53772-83-1 (Unlabeled Parent) |

| Molecular Formula | C₂₂H₂₁D₄ClN₂OS[1][2][3][4][5][6] · C₄H₆O₄ (Salt) |

| Molecular Weight | 523.08 g/mol (Salt) / 404.99 g/mol (Free Base-d4) |

| Isotopic Purity | Typically ≥99% Deuterated forms (d4) |

| Appearance | White to pale yellow crystalline solid |

| pKa (Calculated) | ~7.6 (Piperazine nitrogen) |

| LogP (Parent) | ~3.5 – 4.0 (Highly Lipophilic) |

Critical Application Note: When preparing quantitative standards, you must account for the Salt Correction Factor (SCF) .

You must weigh 1.29 mg of the salt to obtain 1.0 mg of the active Zuclopenthixol-d4 moiety.

Solubility Profile & Solvent Compatibility

The solubility of Zuclopenthixol-d4 Succinate is governed by the competition between the polar succinate/piperazine ionic interaction and the highly hydrophobic tricyclic thioxanthene structure.

Primary Solvent Data

| Solvent | Solubility Rating | Estimated Max Conc. | Application Context |

| Methanol (MeOH) | High | >10 mg/mL | Recommended. Primary solvent for Stock Solutions. |

| DMSO | Very High | >20 mg/mL | Alternative for highly concentrated stocks; difficult to evaporate. |

| Chloroform | High | >10 mg/mL | Useful for liquid-liquid extraction (LLE) workflows but less common for LC injection. |

| Acetonitrile (ACN) | Moderate | ~1–5 mg/mL | Good for working dilutions; less reliable for primary stock weighing. |

| Water / PBS | Low / Sparingly | <0.5 mg/mL | Avoid for primary stock. Requires pH adjustment or co-solvent. |

Mechanistic Insight[6]

-

The "Salt" Misconception: While succinate is a polar dicarboxylic acid, the bulk of the Zuclopenthixol molecule is hydrophobic. Consequently, the salt does not dissolve freely in neutral water. It requires protonation of the basic nitrogens (acidic pH) or an organic co-solvent to overcome the lattice energy.

-

Deuterium Effect: The substitution of four hydrogen atoms with deuterium (d4) has a negligible effect on solubility compared to the unlabeled parent compound. Protocols for Zuclopenthixol Succinate can be applied directly to the d4 analog.

Protocol: Preparation of Reference Standards

This protocol ensures maximum stability and quantitative accuracy for LC-MS/MS workflows.

Phase A: Primary Stock Solution (1.0 mg/mL)

-

Equilibration: Allow the vial to reach room temperature (20–25°C) before opening to prevent condensation (hygroscopicity risk).

-

Weighing: Weigh 1.29 mg of this compound into a silanized amber glass vial.

-

Why Silanized? Basic amines like Zuclopenthixol can adsorb to active hydroxyl sites on untreated glass, causing signal loss at low concentrations.

-

-

Solubilization: Add 1.0 mL of HPLC-grade Methanol .

-

Agitation: Vortex for 30 seconds. Sonication is rarely needed but can be applied for 1 minute if visual particulates remain.

-

Verification: Inspect against a dark background. The solution should be optically clear.

Phase B: Working Standard (Dilution)

-

Diluent Choice: Use the initial mobile phase of your LC method (e.g., 90% Water / 10% ACN + 0.1% Formic Acid).

-

Caution: Do not dilute directly into 100% aqueous buffer; precipitation may occur. Keep at least 10–20% organic content in the working solution.

-

-

Storage: Store Primary Stock in Methanol at -20°C or -80°C .

-

Stability:[6] Stable for >12 months at -20°C if sealed to prevent evaporation.

-

Visual Workflow: Solubilization Logic

The following diagram illustrates the decision matrix for handling Zuclopenthixol-d4 Succinate, ensuring "Self-Validating" protocol adherence.

Caption: Decision matrix for solubilizing Zuclopenthixol-d4 Succinate, highlighting Methanol as the optimal vehicle.

Stability & Troubleshooting (Self-Validating Systems)

Deuterium Exchange Risk

While the d4-label is generally stable (typically on the piperazine or alkyl chain, not exchangeable protons), avoid storing in protic solvents (like Methanol) at high pH (>9) . Base-catalyzed exchange can theoretically degrade isotopic purity over extended periods.

-

Validation: Always store in neutral Methanol or slightly acidic conditions (0.1% Formic acid) if long-term stability is a concern.

Adsorption (The "Silent Killer")

Zuclopenthixol is a lipophilic amine.

-

Symptom: Non-linear calibration curves or disappearing IS signal.

-

Cause: Adsorption to plastic pipette tips or glass walls.

-

Solution: Use Low-Bind polypropylene tubes and Silanized glass vials. Avoid pure water dilutions; maintain >20% organic solvent in all intermediate steps.

References

-

Santa Cruz Biotechnology. this compound Product Data Sheet (CAS 1246833-97-5).[2] Retrieved from

-

Toronto Research Chemicals. this compound Safety Data Sheet. Retrieved from

-

Cayman Chemical. Zuclopenthixol (Parent Compound) Solubility & Stability Data.[6] Retrieved from

-

MedChemExpress. Zuclopenthixol-d4 Succinate Technical Information. Retrieved from

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | CAS 1246833-97-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. vivanls.com [vivanls.com]

- 4. Zuclopenthixol solution 1 mg/mL in methanol, certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 5. KEGG DRUG: Zuclopenthixol decanoate [genome.jp]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Precision in Quantitation: The Isotopic Purity of Zuclopenthixol-d4 Succinate Salt

The following technical guide is structured to serve as an authoritative reference for researchers and bioanalytical scientists. It prioritizes mechanistic understanding, practical protocols, and data integrity.

Executive Summary

In the high-stakes environment of Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on a single variable often taken for granted: the quality of the Internal Standard (IS).[1]

Zuclopenthixol-d4 Succinate Salt represents the gold standard for quantifying Zuclopenthixol—a thioxanthene antipsychotic—in complex biological matrices. However, its utility is not defined merely by its chemical identity, but by its Isotopic Purity . This guide dissects the critical distinction between chemical and isotopic purity, the mechanics of signal "cross-talk" in mass spectrometry, and the protocols required to validate this reagent for regulatory-grade bioanalysis.

Molecular Architecture & The Succinate Advantage

To utilize this reagent effectively, one must understand its structural constraints. Zuclopenthixol is the cis(Z)-isomer of clopenthixol.[2][3][4][5][6] The trans(E)-isomer is pharmacologically distinct and often considered an impurity.

-

Labeling Strategy (d4): Deuterium incorporation typically occurs on the piperazine ring or the propyl chain. The "d4" designation implies the replacement of four hydrogen atoms (

H) with deuterium ( -

The Succinate Salt: The free base of Zuclopenthixol is an oil or amorphous solid prone to oxidation. The succinate salt form is engineered for:

-

Crystallinity: Enhances weighing precision for stock solution preparation.

-

Solubility: Improves dissolution in aqueous mobile phases compared to the free base.

-

Stability: Mitigates

-oxide formation during storage.

-

Table 1: Physicochemical Profile

| Parameter | Specification |

| Compound Name | This compound |

| Chemical Formula | |

| Exact Mass (Free Base) | ~404.20 Da (d4) vs 400.14 Da (d0) |

| Isomerism | cis(Z)-isomer (>98% isomeric purity required) |

| Solubility | Methanol, Water (pH dependent), DMSO |

| Key Impurity | trans(E)-clopenthixol-d4 (Must be chromatographically separated) |

The Criticality of Isotopic Purity in LC-MS/MS

In bioanalysis, Chemical Purity (CP) and Isotopic Purity (IP) are distinct metrics.

-

CP: Absence of structurally different impurities (e.g., degradation products).[8]

-

IP: The degree of deuterium enrichment. Specifically, the absence of the unlabeled (

) isotopologue.

The "Cross-Talk" Phenomenon

The primary failure mode in using deuterated standards is Signal Cross-Talk .

-

Forward Interference (IS

Analyte): If the Zuclopenthixol-d4 standard contains 1% unlabeled Zuclopenthixol (-

Consequence: False positives in blank samples; overestimation of low-concentration samples (LLOQ failure).

-

-

Reverse Interference (Analyte

IS): If the natural isotope distribution of the drug (due to-

Solution: A mass shift of +4 Da (d4) is usually sufficient to avoid reverse interference from the analyte's M+4 isotope.

-

Figure 1: Mechanism of Signal Cross-Talk. The presence of d0-isotopologue in the Internal Standard directly interferes with the Analyte quantification channel.

Analytical Characterization Protocols

To validate the isotopic purity of Zuclopenthixol-d4 Succinate, a multi-modal approach is required. Relying solely on a Certificate of Analysis (CoA) without in-house verification is a risk for GLP studies.

Protocol A: HRMS Isotopologue Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) is the definitive method for calculating Atom % Enrichment.

Workflow:

-

Preparation: Dissolve ~10 µg/mL of Zuclopenthixol-d4 Succinate in 50:50 Methanol:Water.

-

Infusion: Direct infusion into Q-TOF or Orbitrap MS (Positive Mode).

-

Acquisition: Acquire spectra in profile mode (Resolution > 30,000).

-

Calculation: Integrate peak intensities for

(d0),

Acceptance Criteria:

Protocol B:

H-NMR for Structural Confirmation

While MS confirms mass, NMR confirms the position of the label and the salt stoichiometry.

-

Solvent: DMSO-

(Avoids exchangeable proton interference). -

Focus:

-

Observe the disappearance of proton signals at the labeling sites (e.g., piperazine protons) compared to the reference standard.

-

Succinate Stoichiometry: Integrate the succinate singlet (~2.4 ppm) against the aromatic thioxanthene protons to confirm the 1:1 molar ratio.

-

Figure 2: Quality Assurance Workflow for Deuterated Internal Standards.

Handling & Stability: The Succinate Advantage

The succinate salt offers superior stability, but it remains sensitive to environmental factors.

-

Storage: Store at -20°C. Protect from light (thioxanthenes are photo-labile).

-

Solution Stability:

-

Stock (MeOH): Stable for ~6 months at -20°C.

-

Working Solution (Water/MeOH): Prepare fresh weekly. The succinate counter-ion can dissociate in solution, potentially altering pH if unbuffered, though usually negligible at IS concentrations.

-

-

Isotope Exchange: Deuterium on carbon (C-D bonds) is non-exchangeable under physiological conditions. However, avoid highly acidic/basic conditions at elevated temperatures (

C) during sample processing to prevent any risk of acid-catalyzed exchange or degradation.

Application in TDM & DMPK

In a typical clinical assay for Zuclopenthixol (Therapeutic Range: 2–20 ng/mL), the IS concentration should be targeted at the geometric mean of the calibration curve (e.g., 10 ng/mL).

Standard Preparation Protocol:

-

Weighing: Weigh Zuclopenthixol-d4 Succinate equivalent to the free base mass.

-

Correction Factor:

. -

Example: To get 1 mg of active d4-Zuclopenthixol, weigh 1.29 mg of the succinate salt.

-

-

Equilibration: Allow the stock solution to equilibrate to room temperature before pipetting to avoid volume contraction errors.

-

Matrix Matching: Spike the IS into the precipitation solvent (e.g., Acetonitrile) rather than the sample directly, to ensure consistent mixing during protein precipitation.

References

-

Jørgensen, A. (1986). Metabolism and pharmacokinetics of zuclopenthixol in man and animals. Drug Metabolism Reviews, 17(1-2), 123-148. Link

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

-

Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. Link

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Link

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. SmallMolecules.com | Zuclopenthixol-[d4] Succinate Salt (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. zuclopenthixol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 7. Zuclopenthixol | 53772-83-1 [chemicalbook.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to Zuclopenthixol-d4 Succinate Salt for Research Applications

This guide provides an in-depth technical overview of Zuclopenthixol-d4 Succinate Salt, a critical tool for researchers and professionals in drug development. It covers the commercial landscape, scientific applications, and best practices for its use as an internal standard in advanced analytical methodologies.

Introduction to Zuclopenthixol and the Role of Deuterated Analogs

Zuclopenthixol is a typical antipsychotic medication of the thioxanthene class, primarily used in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic effects are mediated through the antagonism of dopamine D1 and D2 receptors, with additional activity at α1-adrenergic and 5-HT2 receptors.[1][2][3][4] To facilitate pharmacokinetic, metabolic, and bioequivalence studies, a stable isotope-labeled version, this compound, is employed.

The incorporation of four deuterium atoms into the Zuclopenthixol molecule creates a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry-based assays, allowing for precise and accurate quantification of Zuclopenthixol in complex biological matrices.[5][6]

Commercial Suppliers of this compound

A number of reputable chemical suppliers provide this compound for research purposes. It is crucial for researchers to select a supplier that provides comprehensive documentation, including a Certificate of Analysis (CoA) detailing the compound's identity, purity, and isotopic enrichment.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Santa Cruz Biotechnology, Inc. | 1246833-97-5 | C₂₂H₂₁D₄ClN₂OS·C₄H₆O₄ | 523.08 | For Research Use Only.[3] |

| MedChemExpress | 1246833-97-5 | C₂₆H₂₇D₄ClN₂O₅S | 523.08 | Purity: 99.0%.[7] |

| VIVAN Life Sciences | 1246833-58-8 | C₃₂H₃₉D₄ClN₂O₂S | 559.24 | |

| Sapphire North America | Not specified | Not specified | Not specified | For Research Use Only.[1] |

| BOC Sciences | 1246833-97-5 | C₂₆H₂₇D₄ClN₂O₅S | Not specified | |

| Clinivex | 1246833-97-5 | Not specified | Not specified | Reference standard.[8] |

| United States Biological | 1246833-97-5 | C₂₆H₂₇D₄ClN₂O₅S | 523.08 | Highly Purified.[9][10] |

Note: Researchers should always verify the product specifications and intended use with the supplier before purchase. The CAS number 1246833-97-5 is the most commonly cited for this compound.

Scientific Principles and Applications

Mechanism of Action of Zuclopenthixol

Zuclopenthixol is a potent neuroleptic that exerts its antipsychotic effects by blocking dopamine receptors in the brain, specifically the D1 and D2 subtypes.[3][4][7][8] This blockade disrupts the overactivity of dopamine neurotransmission that is characteristic of psychotic disorders.[4] Additionally, it has a high affinity for α1-adrenergic and 5-HT2 serotonin receptors, which may contribute to its overall therapeutic profile and side effects.[2][3][4]

Caption: Zuclopenthixol's antagonism of key neurotransmitter receptors.

Pharmacokinetics of Zuclopenthixol

Zuclopenthixol is well-absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 3-6 hours.[11] It is highly protein-bound (approximately 98%) and undergoes extensive metabolism in the liver, primarily through sulfoxidation, side-chain N-dealkylation, and glucuronic acid conjugation.[3][11] The elimination half-life of the oral formulation is approximately 20 hours.[3][12] Different formulations, such as the acetate and decanoate esters, are available for intramuscular injection to provide short-acting and long-acting effects, respectively, by altering the rate of drug release and absorption.[1][13][14]

The Utility of this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to correct for variability during sample preparation and analysis.[6][15][16] A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for this purpose.[17]

The key advantages of using a deuterated internal standard include:

-

Similar Physicochemical Properties: It behaves nearly identically to the unlabeled analyte during extraction, chromatography, and ionization.[6]

-

Co-elution: It typically co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.[6]

-

Mass Differentiation: The mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard by the mass spectrometer.

Experimental Protocols

Handling and Storage of this compound

Proper handling and storage are critical to maintain the integrity of the standard.

-

Storage: Store the compound at -20°C, protected from light.[9][10] For long-term storage, a crystalline form is preferable to an amorphous solid.[18][19]

-

Handling: Use aseptic techniques and clean storage containers to prevent contamination.[20] When preparing solutions, ensure the compound is fully dissolved. Sonication may be required.

-

Disposal: As a stable isotope-labeled compound, no special precautions are needed for disposal beyond standard laboratory procedures for chemical waste.[18]

Preparation of Stock and Working Solutions

This protocol outlines the preparation of standard solutions for use in an LC-MS assay.

-

Stock Solution (e.g., 1 mg/mL): a. Accurately weigh a precise amount of this compound (e.g., 1 mg). b. Dissolve the compound in a suitable solvent, such as methanol or chloroform, in a volumetric flask.[9][10] c. Ensure complete dissolution, using sonication if necessary. d. Bring the solution to the final volume with the solvent and mix thoroughly.

-

Working Solutions: a. Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (often the mobile phase used in the LC method). b. The concentration of the working solutions should be appropriate for spiking into calibration standards and quality control (QC) samples.

Sample Preparation for Bioanalysis (Plasma)

This is a general protocol for the extraction of Zuclopenthixol from a plasma matrix using protein precipitation.

-

Aliquoting: Aliquot a known volume of plasma samples, calibration standards, and QC samples into individual tubes.[21]

-

Internal Standard Spiking: Add a small, precise volume of the this compound working solution to each tube (except for blank samples).[21]

-

Vortexing: Briefly vortex each tube to ensure thorough mixing.[21]

-

Protein Precipitation: Add a volume of a cold organic solvent (e.g., acetonitrile) to precipitate the plasma proteins.[21]

-

Vortexing and Centrifugation: Vortex the tubes vigorously and then centrifuge at high speed to pellet the precipitated proteins.[21]

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube or well plate.[21]

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to increase concentration and ensure compatibility with the LC system.[21]

Caption: A typical workflow for plasma sample preparation for LC-MS/MS analysis.

Quality Control and Method Validation

The use of this compound is integral to a robust and validated analytical method.

-

Purity: It is recommended to use a deuterated standard with at least 98% isotopic enrichment to minimize interference.[22]

-

Cross-Validation: When using multiple analytical methods, cross-validation by analyzing the same set of QC samples with each method is crucial to ensure data comparability.[23]

-

Regulatory Compliance: The use of stable isotope-labeled internal standards is recognized by regulatory agencies like the FDA and EMA as a best practice for bioanalytical method validation.[22]

Conclusion

This compound is an indispensable tool for researchers engaged in the development and analysis of Zuclopenthixol. Its use as an internal standard in mass spectrometry-based assays provides the accuracy and precision necessary for reliable pharmacokinetic, bioavailability, and bioequivalence studies. By understanding the scientific principles behind its application and adhering to proper handling and experimental protocols, researchers can ensure the generation of high-quality, defensible data.

References

-

PubChem. (n.d.). Zuclopenthixol. National Center for Biotechnology Information. Retrieved from [Link]

-

MIMS. (n.d.). Zuclopenthixol. Retrieved from [Link]

-

Wikipedia. (n.d.). Zuclopenthixol. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Zuclopenthixol Hydrochloride? Retrieved from [Link]

-

NPS MedicineWise. (2025, May 1). Clopixol. Retrieved from [Link]

- Aaes-Jørgensen, T. (1986). Pharmacokinetics of three different injectable zuclopenthixol preparations. Drug Metabolism and Disposition, 14(1), 78-82.

-

Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

- Stahl, S. M. (2021, October 19). Zuclopenthixol. In Prescriber's Guide. Cambridge University Press.

-

PubMed. (1986). Pharmacokinetics of three different injectable zuclopenthixol preparations. National Center for Biotechnology Information. Retrieved from [Link]

- Lundbeck. (2014, April 8). Zuclopenthixol Tablets Lundbeck Std. (10 mg and 25 mg zuclopenthixol as zuclopenthixol hydrochloride) Lundbeck standard - PRODUCT MONOGRAPH.

- Hansen, B. B., & Hansen, S. H. (1994). Determination of zuclopenthixol and its main N-dealkylated metabolite in biological fluids using high-performance liquid chromatography with post-column photochemical derivatization and fluorescence detection.

- Tracqui, A., Kintz, P., & Mangin, P. (2002). LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair. Journal of Analytical Toxicology, 26(5), 302-306.

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Nataraj, P., et al. (2025, December 6). Analytical Method Development and Validation of Zuclopenthixol by RP-HPLC in compliance with ICH-Q2R1 guidelines.

- Hellerstein, M. K. (2013). Stable Isotopes in Drug Development and Personalized Medicine: Biomarkers that Reveal Causal Pathway Fluxes and the Dynamics of Global Biochemical Networks.

-

Stable Isotopes in Nature Laboratory. (n.d.). Collection & Prep. University of New Brunswick. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- Gaillard, Y., & Pépin, G. (2025, August 9). HPLC-DAD and HPLC-MS findings in a fatality involving (Z)-cis- clopenthixol (zuclopenthixol).

-

Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

- Oche, B. A., & Oche, C. O. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Pharmaceutical and Allied Sciences, 12(1).

- Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 52(2), 203-211.

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

-

ResearchGate. (2024, July 2). Collecting/storing plant stable isotope samples? Retrieved from [Link]

-

ResearchGate. (2014, February 10). Is it possible to validate a method without IS (Internal Standard)? Retrieved from [Link]

-

Reddit. (2023, December 3). Analytical and internal standard preparation. r/massspectrometry. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2010). Guidance for Industry and Researchers. Retrieved from [Link]

- Browne, T. R. (1998). Practical considerations in the use of stable isotope labelled compounds as tracers in clinical studies. Clinical Pharmacokinetics, 34(4), 267-282.

-

Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 3. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Zuclopenthixol Hydrochloride? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. medsafe.govt.nz [medsafe.govt.nz]

- 8. assets.hpra.ie [assets.hpra.ie]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. usbio.net [usbio.net]

- 11. mims.com [mims.com]

- 12. Zuclopenthixol - Prescriber's Guide [cambridge.org]

- 13. psychiatry.ru [psychiatry.ru]

- 14. Pharmacokinetics of three different injectable zuclopenthixol preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. nebiolab.com [nebiolab.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. moravek.com [moravek.com]

- 19. moravek.com [moravek.com]

- 20. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Quantitation of Zuclopenthixol in Human Plasma via LC-MS/MS using Zuclopenthixol-d4

Abstract & Introduction

Therapeutic Drug Monitoring (TDM) of the thioxanthene antipsychotic Zuclopenthixol is critical due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability (CYP2D6 and CYP3A4 metabolism). The Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology (AGNP) recommend a therapeutic reference range of 4–40 ng/mL , with laboratory alert levels typically set at 100 ng/mL [1].

While immunoassays exist, they often suffer from cross-reactivity with metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specificity. However, LC-MS/MS is susceptible to matrix effects —ion suppression or enhancement caused by co-eluting phospholipids in complex biological matrices like plasma.

This Application Note details a robust protocol utilizing Zuclopenthixol-d4 (deuterated internal standard). Unlike structural analogs (e.g., clopenthixol), Zuclopenthixol-d4 co-elutes perfectly with the analyte, experiencing the exact same ionization environment at the electrospray source. This provides real-time correction for matrix effects, ensuring the highest level of analytical confidence.

Molecular Specifications

| Compound | Chemical Formula | Monoisotopic Mass | CAS Number | Role |

| Zuclopenthixol | C₂₂H₂₅ClN₂OS | 400.14 g/mol | 53772-83-1 | Analyte |

| Zuclopenthixol-d4 | C₂₂H₂₁D₄ClN₂OS | 404.17 g/mol | 1246833-97-5 | Internal Standard |

Note: The -d4 label is typically located on the piperazine ring or the ethylene glycol side chain. Ensure your MRM transitions match the specific labeling pattern of your reference standard.

Experimental Workflow

The following diagram outlines the critical path from patient sampling to validated result. Note the specific insertion point of the Internal Standard (IS) prior to any sample manipulation to account for extraction recovery losses.

Figure 1: End-to-end bioanalytical workflow.[1] The internal standard is added immediately to correct for all subsequent extraction variances.

Detailed Protocol

Reagents and Standards[3]

-

Stock Solution: Prepare Zuclopenthixol (1 mg/mL) and Zuclopenthixol-d4 (1 mg/mL) in Methanol.

-

Working IS Solution: Dilute Zuclopenthixol-d4 to 50 ng/mL in 50:50 Methanol:Water.

-

Precipitation Reagent: Acetonitrile containing 0.1% Formic Acid (cold).

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over SPE for speed and cost-efficiency in high-throughput hospital labs. The use of d4-IS compensates for the "dirtier" extract compared to SPE.

-

Aliquot: Transfer 100 µL of patient plasma (or Calibrator/QC) into a 1.5 mL microcentrifuge tube.

-

IS Addition: Add 20 µL of Working IS Solution (Zuclopenthixol-d4). Vortex gently for 5 seconds.

-

Precipitation: Add 300 µL of cold Precipitation Reagent.

-

Vortex: Vortex vigorously for 30 seconds to ensure complete protein disruption.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial containing 100 µL of water (to improve peak shape during injection).

-

Injection: Inject 5–10 µL into the LC-MS/MS system.

LC-MS/MS Conditions[4]

Chromatography:

-

Column: C18 (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Load |

| 3.0 | 90 | Elution |

| 4.0 | 90 | Wash |

| 4.1 | 10 | Re-equilibration |

| 6.0 | 10 | End of Run |

Mass Spectrometry (MRM Parameters):

-

Ionization: ESI Positive Mode.

-

Source Temp: 500°C.

-

Capillary Voltage: 3.0 kV.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Zuclopenthixol | 401.1 | 171.1 | 35 | 25 | Quantifier |

| Zuclopenthixol | 401.1 | 327.1 | 35 | 18 | Qualifier |

| Zuclopenthixol-d4 | 405.1 | 175.1* | 35 | 25 | Quantifier (IS) |

*Note: The product ion for d4 depends on the labeling position. If the label is on the piperazine ring (common), the 171 fragment shifts to 175. Verify with your specific standard.

Method Validation & Logic

Matrix Effect Correction (The "Why" of d4)

In TDM, phospholipids from plasma often elute late in the run, potentially overlapping with hydrophobic drugs like Zuclopenthixol. This causes Ion Suppression , where the analyte signal is artificially reduced.

Because Zuclopenthixol-d4 is chemically identical (except for mass), it elutes at the exact same retention time as the analyte. If the matrix suppresses the analyte signal by 30%, it also suppresses the IS signal by 30%.

Calculation:

By using the Area Ratio , the suppression cancels out mathematically.

Validation Criteria (FDA/EMA Guidelines)

To ensure trustworthiness, the method must meet these criteria [2]:

-

Linearity:

over 1–100 ng/mL. -

Accuracy: ±15% of nominal concentration (±20% at LLOQ).

-

Precision (CV): <15% (<20% at LLOQ).

-

IS Normalized Matrix Factor: Must be between 0.85 and 1.15.

Visualization: Mechanism of Correction

The following diagram illustrates how the Deuterated IS (d4) corrects for matrix interference that would otherwise invalidate the result.

Figure 2: Mechanism of Stable Isotope Dilution (SID). Because the suppression affects both analyte and IS equally, the ratio remains constant.

References

-

Hiemke, C., et al. (2011/2018). "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017." Pharmacopsychiatry.

-

U.S. Food and Drug Administration (FDA). (2018).[3][4] "Bioanalytical Method Validation Guidance for Industry."

-

InvivoChem. "Zuclopenthixol-d4 succinate Chemical Properties and Structure."

-

Santa Cruz Biotechnology. "Zuclopenthixol-d4 Succinate Salt Data Sheet."

Sources

The Strategic Application of Zuclopenthixol-d4 in Advancing Metabolic Stability Profiling

Introduction: Navigating the Complexities of Drug Metabolism with Precision

In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The metabolic stability of a drug candidate—its susceptibility to biotransformation by metabolic enzymes—profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Early and accurate assessment of metabolic stability allows researchers to identify promising candidates and optimize molecular structures to enhance therapeutic efficacy and safety.[1][2]

This guide delves into the critical role of stable isotope-labeled internal standards, specifically Zuclopenthixol-d4, in the robust and reliable quantification of the antipsychotic agent Zuclopenthixol during in vitro metabolic stability studies. As we will explore, the use of a deuterated analog is not merely a technical convenience but a cornerstone of analytical rigor, ensuring the integrity of data generated from pivotal assays such as those employing human liver microsomes and hepatocytes.

The Imperative for an Ideal Internal Standard: The Case for Zuclopenthixol-d4

Liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for quantifying drug molecules in complex biological matrices due to its high sensitivity and specificity.[3] However, the analytical process is susceptible to variations that can compromise data accuracy. These variables include inconsistencies in sample extraction and preparation, fluctuations in chromatographic retention times, and matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte.[4][5]

To mitigate these variabilities, a suitable internal standard (IS) is incorporated into the analytical workflow.[6] An ideal IS should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly during sample processing and analysis.[4] This is where stable isotope-labeled compounds, such as Zuclopenthixol-d4, offer an unparalleled advantage.[7][8]

Why Deuteration?

Zuclopenthixol-d4 is structurally identical to Zuclopenthixol, with the exception that four hydrogen atoms have been replaced by their stable isotope, deuterium.[9] This subtle modification results in a compound with nearly identical chromatographic behavior and ionization efficiency to the parent drug.[10][11] However, the increased mass allows it to be distinguished by the mass spectrometer.[10] By adding a known concentration of Zuclopenthixol-d4 to each sample at the beginning of the workflow, it co-experiences any sample loss or ionization variability with the analyte. The final quantification is based on the ratio of the analyte's response to the internal standard's response, thereby normalizing for these variations and yielding highly accurate and precise results.[7][12]

Zuclopenthixol Metabolism: A Brief Overview

Zuclopenthixol, a thioxanthene derivative, is an antipsychotic medication used in the treatment of schizophrenia.[13] Its metabolism is extensive and primarily occurs in the liver. The main metabolic pathways are sulfoxidation, side-chain N-dealkylation, and glucuronic acid conjugation. These transformations are predominantly mediated by the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4.[13][14][15][16] The resulting metabolites are generally considered to be pharmacologically inactive.[17] Understanding the rate and pathways of this metabolism is crucial for predicting its clinical performance.

Core Experimental Platforms for Metabolic Stability Assessment

Two primary in vitro systems are widely employed to assess the metabolic stability of compounds like Zuclopenthixol:

-

Human Liver Microsomes (HLMs): These are subcellular fractions derived from hepatocytes that are rich in Phase I metabolic enzymes, particularly the CYP family.[18][19] HLMs are a cost-effective and high-throughput tool for evaluating CYP-mediated metabolism.[19][20]

-

Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes.[21][22] Hepatocyte stability assays provide a more comprehensive and physiologically relevant model of hepatic metabolism.[21][23]

The following sections provide detailed protocols for conducting metabolic stability studies of Zuclopenthixol using these two platforms, with Zuclopenthixol-d4 as the internal standard.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol outlines the procedure for determining the in vitro half-life and intrinsic clearance of Zuclopenthixol in human liver microsomes.

I. Materials and Reagents

-

Zuclopenthixol

-

Zuclopenthixol-d4 (Internal Standard)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

-

96-well incubation plates

-

96-well collection plates

II. Solution Preparation

-

Zuclopenthixol Stock Solution (10 mM): Prepare in DMSO.

-

Working Solution (100 µM): Dilute the 10 mM stock solution with ACN/water (50:50, v/v).

-

Internal Standard (IS) Working Solution (100 ng/mL): Prepare Zuclopenthixol-d4 in ACN containing 0.1% formic acid. This will also serve as the quenching/protein precipitation solution.

-

Microsomal Suspension (1 mg/mL): Thaw the 20 mg/mL microsomal stock on ice and dilute with cold potassium phosphate buffer.

-

NADPH Regeneration System: Prepare according to the manufacturer's instructions in potassium phosphate buffer.

III. Experimental Workflow

The workflow for the HLM stability assay is depicted below.

Caption: Workflow for the Human Liver Microsomal Stability Assay.

IV. Incubation Procedure

-

Pre-incubation: In a 96-well plate, add the required volume of the 1 mg/mL microsomal suspension and the 100 µM Zuclopenthixol working solution to achieve final concentrations of 0.5 mg/mL and 1 µM, respectively, in the final incubation volume. Also include wells for a negative control (without NADPH).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regeneration system to all wells except the negative control.

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing a set volume of the cold IS working solution to stop the reaction.

-

Protein Precipitation: After the final time point, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

V. Data Analysis

-

Quantification: Determine the peak area ratio of Zuclopenthixol to Zuclopenthixol-d4 at each time point.

-

Calculate % Remaining:

-

% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

-

-

Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

-

k = -slope

-

t½ (min) = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Amount)

-

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This protocol provides a method for assessing the metabolic stability of Zuclopenthixol in a more physiologically complete system.

I. Materials and Reagents

-

Zuclopenthixol

-

Zuclopenthixol-d4 (Internal Standard)

-

Cryopreserved Human Hepatocytes

-

Hepatocyte Incubation Medium (e.g., Williams' Medium E)

-

Acetonitrile (ACN), HPLC grade

-

Control compounds (e.g., a high-clearance compound like 7-Hydroxycoumarin and a low-clearance compound like Tolbutamide)

-

All other reagents as listed in the HLM protocol.

II. Hepatocyte Preparation

-

Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cell suspension to pre-warmed incubation medium.

-

Centrifuge to pellet the cells and resuspend in fresh medium to wash away the cryoprotectant.

-

Determine cell viability and concentration using a method like the trypan blue exclusion assay.

-

Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.

III. Experimental Workflow

The workflow for the hepatocyte stability assay is similar to the HLM assay, with the primary difference being the use of intact cells instead of a subcellular fraction.

Caption: Workflow for the Cryopreserved Hepatocyte Stability Assay.

IV. Incubation Procedure

-

Incubation Setup: In a 96-well plate, add the hepatocyte suspension.

-

Initiate Reaction: Add the Zuclopenthixol working solution to achieve a final concentration of 1 µM.

-

Incubate the plate at 37°C in a humidified incubator, typically with 5% CO₂.

-

Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot and quench the reaction by adding it to the cold IS working solution.[23]

-

Sample Processing: Process the samples as described in the HLM protocol (vortex, centrifuge, and collect supernatant for analysis).

V. Data Analysis

Data analysis is performed similarly to the HLM assay.

-

Quantification: Determine the peak area ratio of Zuclopenthixol to Zuclopenthixol-d4.

-

Calculate % Remaining, t½, and k: Follow the same steps as in the HLM protocol.

-

Calculate Intrinsic Clearance (CLint):

-

CLint (µL/min/10^6 cells) = (0.693 / t½) x (Incubation Volume / Number of cells in 10^6)

-

Data Presentation and Interpretation

The results from these assays allow for the classification of Zuclopenthixol's metabolic stability. The calculated intrinsic clearance values can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.

Table 1: Representative Metabolic Stability Data for Zuclopenthixol

| Parameter | Human Liver Microsomes | Human Hepatocytes |

| Half-Life (t½, min) | 45 | 75 |

| Intrinsic Clearance (CLint) | 30.8 µL/min/mg protein | 12.3 µL/min/10^6 cells |

| Stability Classification | Moderate | Moderate |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[1] These quantitative outputs are crucial for ranking compounds during lead optimization and for providing foundational data for subsequent pharmacokinetic modeling.

Conclusion: Ensuring Data Integrity in Drug Metabolism Studies

The meticulous evaluation of metabolic stability is a non-negotiable step in the journey of a drug from the bench to the bedside. The protocols detailed herein provide a robust framework for assessing the metabolic fate of Zuclopenthixol. Central to the integrity of these studies is the use of a high-quality, stable isotope-labeled internal standard. Zuclopenthixol-d4, by virtue of its near-identical properties to the parent compound, ensures that the analytical data is precise, accurate, and reliable. By embracing these methodologies, researchers and drug development professionals can make more informed decisions, ultimately accelerating the delivery of safer and more effective medicines.

References

-

PubChem. (n.d.). Zuclopenthixol. National Center for Biotechnology Information. Retrieved from [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. Retrieved from [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. Retrieved from [Link]

-

Davies, S. J., Westin, A. A., & Castberg, I. (2010). Characterisation of zuclopenthixol metabolism by in vitro and therapeutic drug monitoring studies. Acta Psychiatrica Scandinavica, 122(6), 444–451. Retrieved from [Link]

-

Davies, S. J., Westin, A. A., & Castberg, I. (2010). Characterisation of zuclopenthixol metabolism by in vitro and therapeutic drug monitoring studies. Acta Psychiatrica Scandinavica, 122(6), 444–451. Retrieved from [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

-

Wikipedia. (n.d.). Zuclopenthixol. Retrieved from [Link]

-

Gelenberg, A. J., & Shelton, J. C. (2021). Zuclopenthixol and Zuclopenthixol Decanoate; Flupenthixol and Flupenthixol Decanoate. In The Clinical Use of Antipsychotic Plasma Levels. Cambridge University Press. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]

-

Bioscientia. (n.d.). Deuterated Drugs. Retrieved from [Link]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

-

Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

-

Kim, D. H., et al. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 12(3), 279-289. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

-

Lagerström, P. O., & Persson, B. A. (1988). Determination of zuclopenthixol and its main N-dealkylated metabolite in biological fluids using high-performance liquid chromatography with post-column photochemical derivatization and fluorescence detection. Journal of Chromatography, Biomedical Applications, 427(2), 323-334. Retrieved from [Link]

-

Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

-

Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Expert Opinion on Drug Discovery, 16(11), 1335-1349. Retrieved from [Link]

-

Uhl, M., & Sachs, H. (2002). LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients. Therapeutic Drug Monitoring, 24(4), 534-540. Retrieved from [Link]

-

Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Expert Opinion on Drug Discovery, 16(11), 1335-1349. Retrieved from [Link]

-

Antunes, M. V., et al. (2018). Simultaneous Determination of Antipsychotic Drugs and Their Active Metabolites by LC-MS-MS and its Application to Therapeutic Drug Monitoring. ResearchGate. Retrieved from [Link]

-

Dahl, M. L. (2002). Cytochrome p450 phenotyping/genotyping in patients receiving antipsychotics: useful aid to prescribing? Clinical Pharmacokinetics, 41(7), 453-470. Retrieved from [Link]

-

Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

-

PsychDB. (2024, April 1). Cytochrome (CYP) P450 Metabolism. Retrieved from [Link]

-

ResearchGate. (2023, November 2). (PDF) Development of stability-indicating HPLC method for quantification of pharmacopeia impurities of Zuclopenthixol and characterization of its stress degradation products by LCMS/MS. Retrieved from [Link]

-

Biocompare. (n.d.). Zuclopenthixol. Retrieved from [Link]

Sources

- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. archipel.uqam.ca [archipel.uqam.ca]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Characterisation of zuclopenthixol metabolism by in vitro and therapeutic drug monitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. mttlab.eu [mttlab.eu]

- 20. info.mercell.com [info.mercell.com]

- 21. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Troubleshooting & Optimization

Technical Support Center: Zuclopenthixol-d4 Mass Spectrometry Optimization

Topic: Optimizing Mass Spectrometry Source Parameters for Zuclopenthixol-d4 Target Analyte: Zuclopenthixol (Cis-(Z)-clopenthixol) Internal Standard: Zuclopenthixol-d4 (Deuterated SIL-IS) Instrumentation: LC-MS/MS (Triple Quadrupole) Ionization: Electrospray Ionization (ESI) Positive Mode[1]

Introduction: The Senior Application Scientist's Perspective

Welcome to the technical support hub. I am Dr. Aris, your Senior Application Scientist.

You are likely here because you are quantifying Zuclopenthixol in biological matrices (plasma, serum, or hair) and are facing challenges with sensitivity, linearity, or internal standard (IS) reproducibility. Zuclopenthixol is a thioxanthene derivative with a tertiary amine, making it a prime candidate for ESI Positive mode . However, its lipophilicity (logP ~3.8) and basicity (pKa ~8.1) create specific challenges regarding carryover, adsorption, and matrix effects.[2]

The use of Zuclopenthixol-d4 is not just a regulatory formality; it is a chemical necessity. Because thioxanthenes are subject to significant matrix suppression in phospholipid-rich samples, a Stable Isotope-Labeled (SIL) IS is the only way to effectively normalize ionization efficiency.

Below is your dynamic guide to optimizing this assay.

Part 1: Source Parameter Optimization (The "How-To")

FAQ 1: What are the optimal MRM transitions for Zuclopenthixol and its d4 analog?

Answer:

You must select transitions that offer high specificity and minimal background noise. The protonated molecule

Critical Note: The transitions below assume the d4 label is located on the piperazine ring or the propyl chain, which is standard for commercial standards (e.g., Toronto Research Chemicals, Cerilliant). Always verify your specific CoA.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV)* |

| Zuclopenthixol | 401.1 | 327.1 | Quantifier | 20 - 25 |

| Zuclopenthixol | 401.1 | 269.1 | Qualifier | 30 - 35 |

| Zuclopenthixol-d4 | 405.1 | 331.1 | IS Quantifier | 20 - 25 |

*Note: Start with these values and optimize using the ramp protocol below.

FAQ 2: How do I optimize the Source Temperature and Gas Flow?

Answer: This is the "Triangle of Nebulization." You are balancing three forces: Solvent Evaporation , Droplet Fission , and Thermal Stability .

-

Desolvation Temperature (350°C - 500°C): Zuclopenthixol is thermally stable. Higher temperatures generally improve sensitivity by ensuring complete droplet drying, especially at higher flow rates (>0.4 mL/min).

-

Desolvation Gas Flow (600 - 1000 L/hr): High flow is required to shear the mobile phase.

-

Cone Voltage / Declustering Potential: This is critical to prevent in-source fragmentation. If set too high, you will see the 327 fragment in the Q1 scan, reducing your precursor abundance.

Optimization Workflow: Do not rely on "Autotune." Perform a manual Tee-infusion experiment.

Figure 1: Step-wise optimization workflow for Zuclopenthixol MS parameters. Note that Flow Injection Analysis (FIA) is preferred for source gas optimization to mimic real chromatographic conditions.

Part 2: Troubleshooting Sensitivity & Stability

FAQ 3: My Zuclopenthixol-d4 response is dropping over the course of the run. Why?

Answer: This is a classic symptom of Matrix Effect Accumulation or Charging , not necessarily instrument failure.

-

Mechanism: Phospholipids from plasma accumulate on the guard column or the source shield. As they elute (often late in the gradient), they suppress ionization for subsequent injections.

-

The "Diverter Valve" Fix: Zuclopenthixol elutes relatively late on C18 columns. Direct the first 1-2 minutes of flow (containing salts and early eluting matrix) to waste.

-

Check the IS Pattern:

-

Scenario A: IS response drops, Analyte response drops equally. Result: Ratio is constant. Data is usable (within limits).

-

Scenario B: IS response varies randomly. Result: Check your pipetting or IS solvent evaporation.

-

FAQ 4: I see a signal for Zuclopenthixol-d4 in my Double Blank (DB) samples. Is it carryover?

Answer: It could be carryover, or it could be Isotopic Interference (Cross-talk) .

-

Carryover Test: Inject a high standard (ULOQ) followed by three blank mobile phases. If the signal decreases sequentially, it is carryover.

-

Solution: Zuclopenthixol is basic. Ensure your needle wash contains 0.1% Formic Acid in an organic solvent (e.g., MeOH/ACN/H2O 40:40:20) to protonate and solubilize the drug from the needle surface.

-

-

Cross-talk Test: Inject only the ULOQ of the unlabeled analyte. Monitor the d4 transition.

-

Cause: If you see a peak in the d4 channel, your mass resolution (Q1 or Q3) may be too wide, or natural isotopes of the analyte are contributing to the IS channel.

-

Solution: Tighten quadrupole resolution to "Unit" or "High" (0.7 FWHM).

-

FAQ 5: Why are my peaks tailing?

Answer: Tailing in basic drugs like Zuclopenthixol is almost always due to Silanol Interactions .

-

The Fix: You must use an acidic mobile phase modifier.

-

Recommendation: 5mM Ammonium Formate + 0.1% Formic Acid. The ammonium ions compete for silanol sites, and the acid keeps the analyte protonated.

Part 3: Internal Standard Specifics (The "Why-It-Matters")

FAQ 6: Can I use an analog like Clopenthixol or Flupentixol instead of Zuclopenthixol-d4?

Answer: Technically yes, but scientifically no , if you want high rigor.

-

Reasoning: Analogs (like Doxepin-d3 or Flupentixol) have different retention times.

-

The Matrix Effect Trap: Matrix suppression is time-dependent. If your analyte elutes at 3.5 min and your analog IS elutes at 4.0 min, they experience different suppression zones. The IS will not correct for the suppression affecting the analyte.

-

Golden Rule: Always use the deuterated IS (Zuclopenthixol-d4) because it co-elutes, experiencing the exact same ionization environment.

Troubleshooting Logic Tree

Use this diagram to diagnose low sensitivity issues.

Figure 2: Diagnostic logic tree for isolating sensitivity issues in Zuclopenthixol analysis.

References

-

Bioanalysis Zone. (2020).[3] Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development.

-

BenchChem. (2025).[4][5] Technical Support Center: Troubleshooting Inconsistent Internal Standard Response in LC.

-

Sesharamsingh, G., et al. (2023).[6] Development of stability-indicating HPLC method for quantification of pharmacopeia impurities of Zuclopenthixol and characterization of its stress degradation products by LCMS/MS. ResearchGate.

-

WuXi AppTec. (2025).[2] Internal Standards in LC−MS Bioanalysis: Which, When, and How.

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 5311507: Zuclopenthixol.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mzinterpretation.com [mzinterpretation.com]

Technical Support Center: Stability of Zuclopenthixol-d4 in Biological Matrices

[1]

Core Technical Overview

Zuclopenthixol-d4 is the deuterated internal standard (IS) for Zuclopenthixol, a thioxanthene antipsychotic. It is the cis(Z)-isomer of clopenthixol.[1][2][3] The critical stability challenge for this compound is geometric isomerization induced by light, converting the active cis-isomer into the inactive trans(E)-isomer.

Unlike typical small molecules where oxidation or hydrolysis are the primary degradation pathways, Zuclopenthixol-d4 requires strict photochemical control.[] Failure to manage this results in peak splitting, retention time shifts, and quantification errors due to separating the IS signal into two distinct isomeric peaks.

Troubleshooting & FAQs

Module A: Isomerization & Photostability

Q: I observe a "splitting" of the Zuclopenthixol-d4 peak in my chromatogram. Is my column failing? A: It is likely not a column failure but photo-isomerization .

-

Root Cause: Thioxanthenes are highly sensitive to UV and visible light. Exposure causes the ethylene double bond to rotate, converting cis-Zuclopenthixol-d4 to trans-Clopenthixol-d4.[] These isomers often have different retention times on C18 columns.

-

Diagnostic: Check if the "split" peak area sum equals the expected single peak area. If yes, isomerization has occurred.[]

-

Corrective Action:

-

Perform all extraction steps under monochromatic yellow light (sodium vapor) or low-light conditions.[]

-

Use amber glassware exclusively.

-

Wrap autosampler vials in aluminum foil if amber vials are unavailable.[]

-

Q: Can I reverse the isomerization if it happens in my stock solution? A: No. Once the thermodynamic equilibrium between cis and trans is shifted, you cannot easily revert it back to pure cis in a standard laboratory setting without complex purification.

-

Action: Discard the compromised stock solution and prepare a fresh batch under protected lighting.

Module B: Matrix Stability (Plasma/Blood)

Q: My IS recovery decreases significantly after freeze-thaw cycles in plasma, but the analyte looks fine. Why? A: This suggests differential adsorption or N-oxide formation .[]

-

Mechanism: Zuclopenthixol is lipophilic (LogP ~4-5) and basic.[] It binds avidly to plasma proteins and glass surfaces.[]

-

N-Oxide Risk: The piperazine nitrogen is susceptible to oxidation (N-oxide formation) if the plasma contains high levels of peroxides or if left at room temperature too long.[]

-

Corrective Action:

-

Adsorption: Ensure your reconstitution solvent contains at least 10-20% organic content (Methanol/Acetonitrile) or a modifier (e.g., 0.1% Formic Acid) to prevent sticking to container walls.[]

-

pH Control: Acidifying the plasma (pH ~4-5) prior to storage can stabilize the N-oxide prone sites, though -80°C storage is the primary control.[]

-

Module C: Isotope Effects

Q: Does the deuterium labeling (d4) affect the stability compared to the native drug? A: Generally, no .[5] The deuterium label (typically on the piperazine ring or ethylene chain) is chemically stable.

-

Note: However, verify that your "d4" label is not on an exchangeable position (like an amine proton). Commercial Zuclopenthixol-d4 is usually labeled on the carbon skeleton, making H/D exchange negligible under physiological pH.[]

Visualizing the Instability Mechanisms

The following diagram illustrates the two primary degradation pathways: Photo-Isomerization (Critical) and Oxidation (Secondary).

Caption: Figure 1. Degradation pathways of Zuclopenthixol-d4. Light induces cis-trans isomerization, while oxidation leads to N-oxide formation.[]

Validated Stability Protocols

Protocol A: Bench-Top Stability & Light Stress Test

Purpose: To validate the maximum allowable time samples can remain on the bench during extraction.

-

Preparation: Spike blank plasma with Zuclopenthixol-d4 at a mid-level concentration (e.g., 50 ng/mL).

-

Split Samples: Divide into two sets:

-

Set A (Protected): Wrapped in foil, kept in a dark box.

-

Set B (Exposed): Placed under standard white fluorescent lab lighting.[]

-

-

Time Points: Aliquot samples at T=0, 1h, 2h, 4h.

-

Analysis: Extract and inject immediately.

-

Criteria:

-

Calculate the ratio of cis (analyte) to trans (impurity) peak areas.

-

Pass: Trans isomer peak area must remain < 5% of the total peak area.

-

Fail: Appearance of a secondary peak in Set B confirms light sensitivity; strict amber conditions are mandatory.

-

Protocol B: Freeze-Thaw Stability (Biological Matrix)

Purpose: To ensure sample integrity during re-analysis.[]

-

Spike: Prepare Low QC and High QC samples in the biological matrix (e.g., plasma).

-

Freezing: Store at -80°C for at least 24 hours.

-

Thaw Cycle: Thaw unassisted at room temperature. Once completely thawed, vortex for 1 minute.

-

Refreeze: Return to -80°C for >12 hours.

-

Repeat: Perform for a total of 3 cycles.

-

Comparison: Analyze against freshly spiked QCs.

-

Acceptance: The mean concentration must be within ±15% of the nominal value.

Summary Data Tables

Table 1: Recommended Storage Conditions

| Matrix | Condition | Stability Duration (Est.) | Critical Handling Note |

| Stock Solution | Methanol, -20°C | 6-12 Months | Amber glass mandatory. |

| Plasma/Serum | -80°C | > 6 Months | Avoid repeated thaw cycles (>3).[] |

| Whole Blood | 4°C (Ice Bath) | < 4 Hours | Unstable at RT; process immediately. |

| Processed Samples | Autosampler (4°C) | 24 Hours | Verify solvent evaporation/adsorption. |

Table 2: Common Interferences

| Interfering Agent | Source | Impact on Zuclopenthixol-d4 |

| Trans-Clopenthixol | Isomerization (Light) | Peak splitting; quantification error.[] |

| N-Oxide Metabolite | Oxidation | Potential in-source fragmentation interference.[] |

| Phospholipids | Matrix Effect | Ion suppression (monitor retention time).[] |

Stability Testing Workflow (Graphviz)

Use this decision tree to validate your specific method conditions.

Caption: Figure 2. Decision tree for validating Zuclopenthixol-d4 stability in biological matrices.

References

-

Food and Drug Administration (FDA). (2018).[] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011).[] Guideline on bioanalytical method validation. Retrieved from [Link]